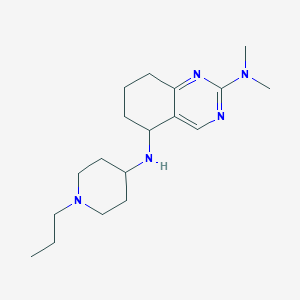![molecular formula C17H16FN3O2 B6033925 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B6033925.png)
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide, also known as FIPI, is a small molecule inhibitor that targets the phosphatidylinositol 4-phosphate 5-kinase (PIP5K) enzyme. PIP5K is responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule involved in various cellular processes. FIPI has shown promising results in scientific research applications and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide targets the PIP5K enzyme and inhibits its activity, leading to a reduction in the synthesis of PIP2. PIP2 is a key signaling molecule involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting PIP5K, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide disrupts PIP2 signaling pathways and affects cellular processes that are dependent on PIP2.
Biochemical and Physiological Effects:
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has been shown to have various biochemical and physiological effects, including reducing cell proliferation, inducing apoptosis, reducing inflammation, improving cardiac function, and reducing oxidative stress. These effects are mediated by the disruption of PIP2 signaling pathways and the downstream effects on cellular processes.
Advantages and Limitations for Lab Experiments
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has several advantages for lab experiments, including its high potency and specificity for PIP5K, its ability to be easily synthesized and purified, and its broad range of potential applications in various diseases. However, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide, including further optimization of its synthesis method, evaluation of its safety and efficacy in preclinical and clinical studies, and exploration of its potential applications in other diseases. Additionally, the development of new analogs and derivatives of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide could lead to the discovery of more potent and selective inhibitors of PIP5K with improved therapeutic potential.
Synthesis Methods
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide can be synthesized using a multistep process involving the reaction of isonicotinic acid with 3-fluorobenzylamine to form an intermediate, which is then reacted with pyrrolidine-2,5-dione to yield the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has been shown to inhibit the growth and metastasis of cancer cells by targeting PIP5K and disrupting PIP2 signaling pathways. In inflammation research, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular research, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide has been shown to improve cardiac function and reduce myocardial infarction size by targeting PIP5K and reducing oxidative stress.
properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-14-3-1-2-12(8-14)10-21-11-15(9-16(21)22)20-17(23)13-4-6-19-7-5-13/h1-8,15H,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRHITHMDGUAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)F)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6033845.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033848.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B6033849.png)
![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6033852.png)
![3-methyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6033854.png)
![1-(3-methoxybenzyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B6033866.png)
![2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6033876.png)
![1-(diethylamino)-3-[5-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6033884.png)

![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylmethanamine](/img/structure/B6033890.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6033891.png)
![3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol](/img/structure/B6033899.png)
![1-[(8-methoxy-2H-chromen-3-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6033910.png)